molecular formula C46H78O2 B1263616 Fecosteryl oleate

Fecosteryl oleate

Cat. No.: B1263616
M. Wt: 663.1 g/mol
InChI Key: HMMVQRABXKLEQV-ASZKISFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytosteryl Oleate (often referred to as Plant Sterol Oleate) is a sterol ester derived from the esterification of plant sterols (phytosterols) with oleic acid. Structurally, it consists of a sterol backbone (e.g., β-sitosterol, campesterol) linked to oleic acid via an ester bond. This compound is widely utilized in cosmetics and pharmaceuticals due to its emulsifying properties and biocompatibility. Its applications include stabilizing lipid-based formulations, enhancing skin barrier function, and serving as a non-irritating excipient in topical products .

Safety assessments indicate that Phytosteryl Oleate is generally recognized as safe in cosmetic formulations at concentrations up to 5%, with minimal dermal irritation reported in human patch tests . However, long-term toxicity studies in animal models have shown equivocal results, including rare instances of tumorigenicity at high doses, necessitating careful dose optimization in formulations .

Properties

Molecular Formula

C46H78O2

Molecular Weight

663.1 g/mol

IUPAC Name

[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C46H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h15-16,35,37-39,41-42H,4,8-14,17-34H2,1-3,5-7H3/b16-15-/t37-,38+,39+,41-,42+,45+,46-/m1/s1

InChI Key

HMMVQRABXKLEQV-ASZKISFMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility: Ethyl Oleate and 2-Butoxyethyl Oleate are less polar than Phytosteryl Oleate due to their shorter alkyl chains, making them better solvents for lipophilic drugs . Glyceryl Oleate, a monoacylglycerol, has intermediate polarity, enhancing its emulsifying capacity in biphasic systems .
  • Thermal Behavior: Ethyl Oleate-derived β-hydroxy hydroperoxides decompose at lower temperatures (107°C) compared to ozonides (156°C), indicating reduced thermal stability in oxygen-rich environments .
  • Biological Interactions : Phytosteryl Oleate and Cholesteryl Oleyl Carbonate interact with lipid membranes due to their sterol components, whereas Ethyl Oleate primarily serves as a passive carrier in drug formulations .

Q & A

Q. What are the standard protocols for synthesizing phytosteryl oleate in laboratory settings?

Phytosteryl oleate synthesis typically involves esterification between phytosterols (e.g., β-sitosterol) and oleic acid, catalyzed by lipases or chemical catalysts (e.g., sulfuric acid). Key steps include:

  • Reagent purity : Use ≥95% pure oleic acid and phytosterols to minimize side reactions .
  • Characterization : Confirm ester formation via FT-IR (C=O ester peak at ~1740 cm⁻¹) and TGA/DTG to assess thermal stability .
  • Yield optimization : Monitor reaction kinetics using HPLC or GC-MS, adjusting solvent polarity (e.g., hexane vs. ethanol) and temperature (60–90°C) .

Q. How can researchers characterize the purity and structural integrity of phytosteryl oleate?

A multi-technique approach is recommended:

  • Elemental analysis : Verify C/H ratios against theoretical values (e.g., C: 79.2%, H: 11.8% for C₄₅H₇₈O₂) .
  • Spectroscopy : Use ¹H-NMR to confirm oleate integration (δ 5.3–5.4 ppm for vinyl protons) and phytosterol backbone signals (δ 0.6–2.3 ppm) .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) to quantify impurities .

Advanced Research Questions

Q. How can computational models predict the phase behavior of phytosteryl oleate in solvent systems?

The Cubic-Plus-Association (CPA) equation of state is effective for modeling liquid-liquid equilibrium (LLE) in ternary systems (e.g., phytosteryl oleate/methanol/glycerol). Key steps:

  • Binary parameters : Derive from existing databases (e.g., methanol-glycerol interactions) .
  • Impurity adjustments : Account for methyl oleate impurities (>70% purity) by incorporating uncertainty margins in phase diagrams .
  • Validation : Compare predictions with experimental cloud-point data using UV-Vis spectroscopy .

Q. What methodologies resolve discrepancies in phytosteryl oleate’s absorption spectra across studies?

Contradictions often arise from ligand exchange or solvent effects. Mitigation strategies include:

  • Standardized solvents : Use non-polar solvents (e.g., hexane) to minimize solvatochromic shifts .
  • Ligand stabilization : Compare spectra of native oleate-stabilized compounds with those modified by decanethiol or TOP ligands .
  • Data normalization : Align spectra to excitonic peak positions (e.g., 324 nm for α-CdS:oleate) to enable cross-study comparisons .

Q. How can in silico studies predict phytosteryl oleate’s degradation pathways under thermal stress?

Density Functional Theory (DFT) simulations at the M06-2X/6-31G+(d,p) level reveal:

  • Radical formation : Predict cleavage at the ester bond, generating alkyl radicals and CO .
  • Cyclization pathways : Identify intermediates with 3-membered rings, validated via GC-MS fragmentation patterns .
  • Kinetic modeling : Use Arrhenius parameters to simulate pyrolysis rates at 300–500°C .

Methodological and Reproducibility Considerations

Q. What statistical frameworks ensure robust analysis of phytosteryl oleate’s bioactivity data?

  • Experimental design : Use triplicate measurements with ANOVA to assess batch-to-batch variability (e.g., in cytotoxicity assays) .
  • Dose-response modeling : Calculate NOAEL/LOAEL from 90-day subchronic toxicity studies, applying benchmark dose (BMD) methods .
  • Cross-study validation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align hypotheses with existing literature .

Q. How can researchers address data gaps in phytosteryl oleate’s toxicological profile?

  • Read-across strategies : Leverage structural analogs (e.g., methyl oleate) with shared functional groups (ester bonds) and metabolic pathways .
  • In vitro assays : Prioritize Ames tests for mutagenicity and Hen’s Egg Test (HET-CAM) for ocular irritation .
  • Regulatory alignment : Follow CIR guidelines for cosmetic applications, restricting concentrations to ≤1.5% in leave-on products .

Data Presentation and Reproducibility Standards

  • Supplementary materials : Upload raw NMR spectra, chromatograms, and DFT input files as .cif or .log formats .
  • Table formatting : Use Arabic numbering, avoid color/shading, and annotate footnotes with superscript letters (e.g., a, b) .
  • Ethical reporting : Disclose purity levels (e.g., ≥70% methyl oleate) and solvent residues in methods sections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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